3-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a butoxymethyl group, a butyl group, and a sulfonyl chloride group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the butoxymethyl and butyl groups. The final step involves the sulfonylation of the pyrazole ring to introduce the sulfonyl chloride group.
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Butoxymethyl and Butyl Groups: The butoxymethyl group can be introduced via an alkylation reaction using butyl bromide and sodium hydride in a suitable solvent like dimethylformamide (DMF). The butyl group can be introduced similarly using butyl chloride.
Sulfonylation: The final step involves the reaction of the pyrazole derivative with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The butoxymethyl and butyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Substitution Reactions: Halogenating agents or other alkylating agents can be employed.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Pyrazole Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
3-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(methoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride
- 3-(ethoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride
- 3-(propoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
3-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride is unique due to the specific combination of its functional groups, which confer distinct reactivity and potential applications. The butoxymethyl group provides a balance between hydrophobicity and hydrophilicity, while the sulfonyl chloride group offers high reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(butoxymethyl)-1-butylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3S/c1-3-5-7-15-9-12(19(13,16)17)11(14-15)10-18-8-6-4-2/h9H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQKUBPNNKVKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCCCC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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